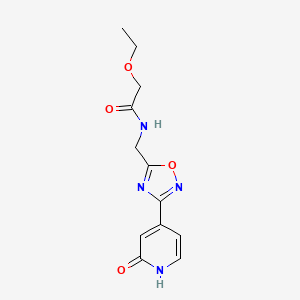![molecular formula C19H18ClNO4S B2655819 1'-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448076-70-7](/img/structure/B2655819.png)
1'-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a spiro[chroman-2,3’-pyrrolidin] core, which is a bicyclic structure consisting of a chroman ring (a benzene ring fused to a heterocyclic ring containing an oxygen atom) and a pyrrolidine ring (a five-membered ring with four carbon atoms and one nitrogen atom) connected at one carbon atom .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, being a five-membered ring with one nitrogen atom, contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The sulfonyl group and the pyrrolidine ring could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, 1-(3-Chloro-2-methylphenyl)pyrrolidine, the molecular weight is 195.69 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds similar to "1'-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one" have been synthesized and characterized, highlighting their potential in organic and medicinal chemistry research. For instance, the synthesis and NMR, ESI mass spectral, and single crystal X-ray structural characterization of spiro[pyrrolidine-2,3′-oxindoles] provide insights into their structural properties and potential applications in developing pharmaceuticals and materials with novel properties (Laihia et al., 2006).
Catalysis and Organic Reactions
Spiro compounds, including those with pyrrolidine units, are important in catalysis and organic reactions. They have been utilized in the synthesis of bacteriochlorins with integral spiro-piperidine motifs, showing the versatility of these compounds in tailoring the spectral properties of materials for potential use in photodynamic therapy and solar energy conversion (Reddy et al., 2013).
Medicinal Chemistry and Drug Design
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity showcases their significance in medicinal chemistry. These compounds exhibit important biological activities, suggesting their potential in the development of new therapeutic agents (Chen et al., 2009).
Antimicrobial and Antitubercular Studies
Some spiro compounds have shown promising results in antimicrobial and antitubercular studies. For example, novel spiro compounds were synthesized and demonstrated significant potency against both Gram-negative and Gram-positive bacteria, as well as fungi, highlighting their potential as leads for the development of new antimicrobial agents (Hafez et al., 2016).
Materials Science
In materials science, spiro compounds have been explored for their applications in creating novel materials with unique properties. For instance, the synthesis of sulfonylated spiro[indole-3,3'-pyrrolidines] via a silver-mediated sulfonylation process demonstrates the potential of these compounds in the development of materials with tailored functional groups for specific applications (Dong et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
1'-(3-chloro-2-methylphenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-13-15(20)6-4-8-18(13)26(23,24)21-10-9-19(12-21)11-16(22)14-5-2-3-7-17(14)25-19/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNRGKHZFZJMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B2655736.png)


![N-(4-methoxybenzyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2655742.png)
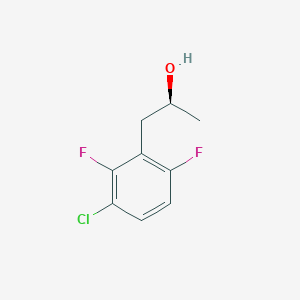

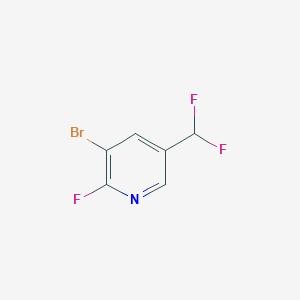
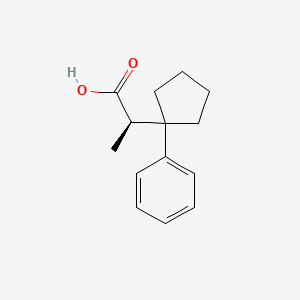
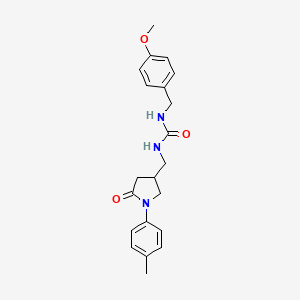
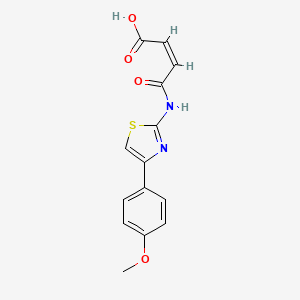
![2-(4-ethoxyphenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2655753.png)
